2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)acetamide
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Overview
Description
2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)acetamide is a complex organic compound that features a benzodioxole moiety linked to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)acetamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the Acetamide Group: The benzodioxole intermediate is then reacted with acetic anhydride to introduce the acetamide group.
Introduction of the Pyrimidinyl Group: The final step involves the coupling of the benzodioxole-acetamide intermediate with a pyrimidinyl derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or pyrimidinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: May act as a ligand for certain biological receptors, influencing cellular pathways.
Materials Science: Could be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety may facilitate binding to hydrophobic pockets, while the pyrimidinyl group could interact with specific amino acid residues, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-1,3-benzodioxol-5-yloxy)benzonitrile
- 2-(2H-1,3-benzodioxol-5-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
Uniqueness
2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)acetamide is unique due to its combination of a benzodioxole moiety with a pyrimidinyl group, which is not commonly found in similar compounds. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[2-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O5/c1-24-5-7-25(8-6-24)18-11-20(23-13-22-18)27-9-4-21-19(26)12-28-15-2-3-16-17(10-15)30-14-29-16/h2-3,10-11,13H,4-9,12,14H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJCAWKPTWTENI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)COC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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